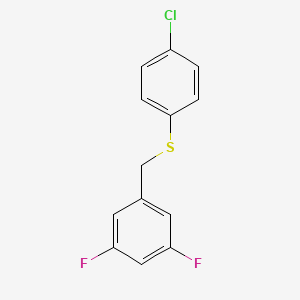

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

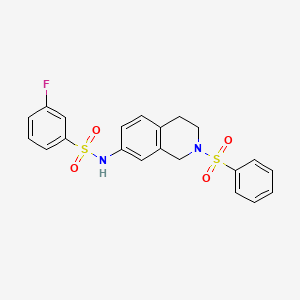

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is a chemical compound with the molecular formula C13H9ClF2S . It is used in the field of organic chemistry as a building block .

Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane consists of a 4-chlorophenyl group, a 3,5-difluorobenzyl group, and a sulfane group . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación

Chemiluminescence and Synthetic Applications

- Synthesis and Base-induced Chemiluminescence : Sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, synthesized from compounds bearing similarities to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, demonstrate thermally stable properties and emit light upon base-induced decomposition, suggesting potential applications in chemiluminescent materials and synthetic chemistry (Watanabe et al., 2010).

Materials Science and Polymer Chemistry

- High Refractive Index Polymers : Transparent polyimides synthesized from thiophenyl-substituted benzidines, including compounds related to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, exhibit high refractive indices, low birefringence, and good thermomechanical stabilities, making them suitable for advanced optical materials (Tapaswi et al., 2015).

Antimicrobial and Antitumor Activity

- Carbonic Anhydrase Inhibitors : Halogenated sulfonamides derived from compounds analogous to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane have shown potent inhibition against tumor-associated carbonic anhydrase IX, suggesting potential for antitumor agent development (Ilies et al., 2003).

Structural Chemistry and Polymorphism

- Crystal Structure and Polymorphism : Studies on crystalline modifications of sulfanyl-substituted compounds related to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane explore their structural aspects, including hydrogen bonding and polymorphism, which are crucial for the development of pharmaceuticals and advanced materials (Gerasimova et al., 2020).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)sulfanylmethyl]-3,5-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWDUEYOFCPZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=CC(=CC(=C2)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2662797.png)

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)

![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)